
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane is an organic compound that belongs to the class of cycloalkanes This compound features a bromomethyl group and a 4-methylpentyl ether group attached to a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the hydrogenation of cycloheptene or the ring-closing metathesis of heptadiene.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 4-Methylpentyl Ether Group: The ether group can be introduced through a Williamson ether synthesis, where the bromomethylcycloheptane reacts with 4-methylpentanol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane depends on its specific interactions with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ether group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-(Chloromethyl)-1-((4-methylpentyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-((4-methylbutyl)oxy)cycloheptane: Similar structure but with a 4-methylbutyl ether group instead of 4-methylpentyl.
Eigenschaften
Molekularformel |
C14H27BrO |
|---|---|
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(4-methylpentoxy)cycloheptane |
InChI |
InChI=1S/C14H27BrO/c1-13(2)8-7-11-16-14(12-15)9-5-3-4-6-10-14/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
FELKYXDGRACNDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOC1(CCCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



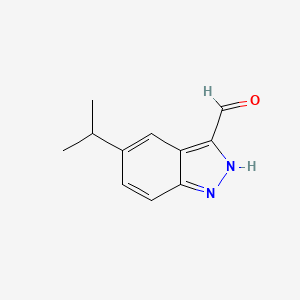

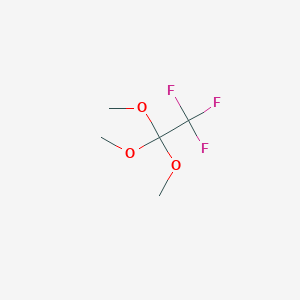

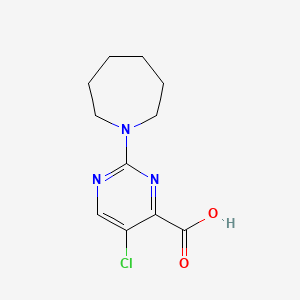
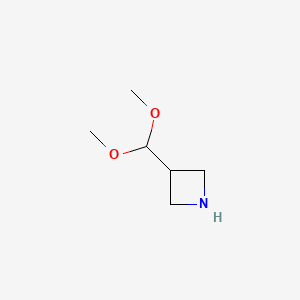

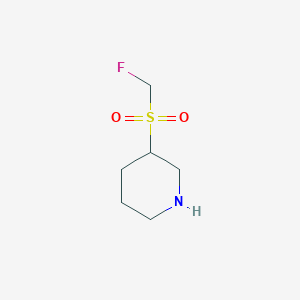

![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
